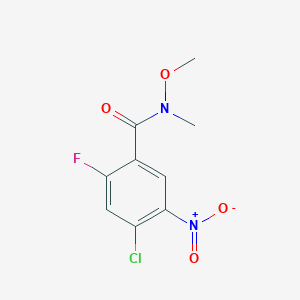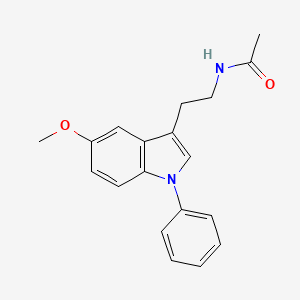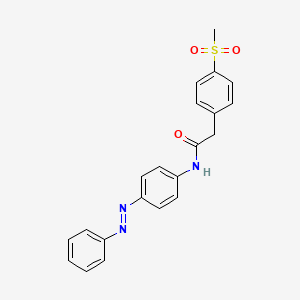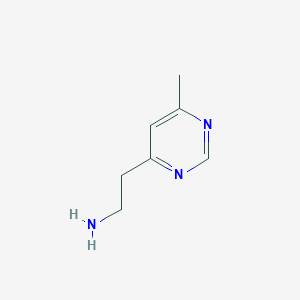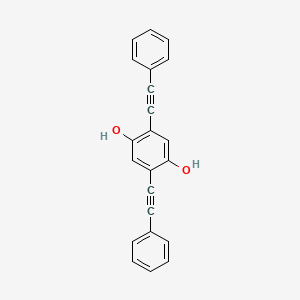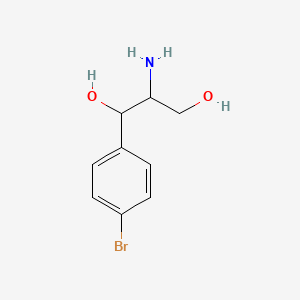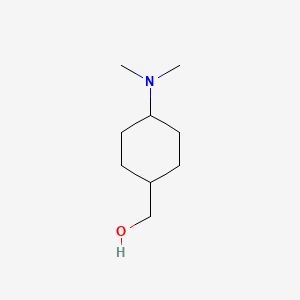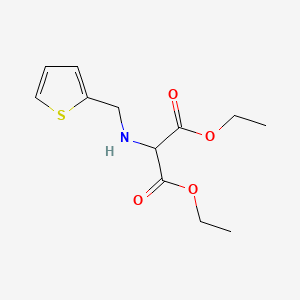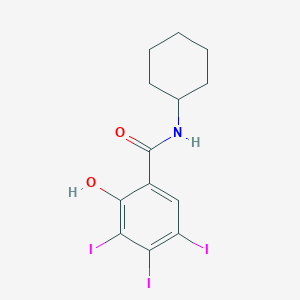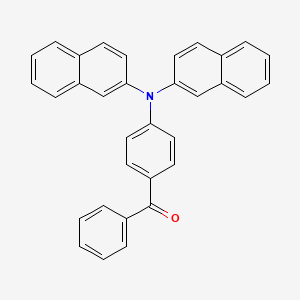
(4-(Di(naphthalen-2-yl)amino)phenyl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Di(naphthalen-2-yl)amino)phenyl)(phenyl)methanone is an organic compound with the molecular formula C29H21NO It is known for its unique structure, which includes a phenyl group, a naphthalen-2-yl group, and an amino group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Di(naphthalen-2-yl)amino)phenyl)(phenyl)methanone typically involves the reaction of naphthalen-2-ylamine with benzophenone derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, and maintained for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
(4-(Di(naphthalen-2-yl)amino)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and naphthalen-2-yl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
(4-(Di(naphthalen-2-yl)amino)phenyl)(phenyl)methanone has several applications in scientific research:
Organic Electronics: Used as a host material in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Photovoltaics: Employed in the development of organic photovoltaic cells due to its excellent electron-transport properties.
Chemical Probes: Utilized in the synthesis of chemical probes for studying biological systems.
Material Science: Investigated for its potential use in advanced materials with unique electronic and optical properties.
作用机制
The mechanism of action of (4-(Di(naphthalen-2-yl)amino)phenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as an electron-transport material, facilitating the movement of electrons through the device. Its unique structure allows for efficient charge transfer and stability under operating conditions .
相似化合物的比较
Similar Compounds
(4-(Naphthalen-2-yl(phenyl)amino)phenyl)(phenyl)methanone: Similar structure but with different substituents on the phenyl ring.
4,4′,4′′-Tris(N-(naphthalen-2-yl)-N-phenyl-amino)-triphenylamine: Used in similar applications but with a more complex structure.
Uniqueness
(4-(Di(naphthalen-2-yl)amino)phenyl)(phenyl)methanone is unique due to its specific combination of phenyl and naphthalen-2-yl groups, which confer distinct electronic properties. This makes it particularly suitable for applications in organic electronics and advanced materials.
属性
分子式 |
C33H23NO |
|---|---|
分子量 |
449.5 g/mol |
IUPAC 名称 |
[4-(dinaphthalen-2-ylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C33H23NO/c35-33(26-10-2-1-3-11-26)27-16-18-30(19-17-27)34(31-20-14-24-8-4-6-12-28(24)22-31)32-21-15-25-9-5-7-13-29(25)23-32/h1-23H |
InChI 键 |
VTEIQRHJSCPATG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C3=CC4=CC=CC=C4C=C3)C5=CC6=CC=CC=C6C=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


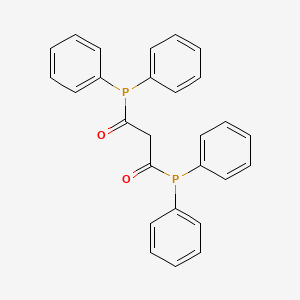
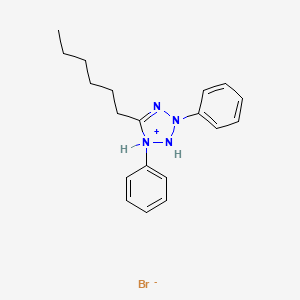

![[(2,3-Dibromopropoxy)methyl]benzene](/img/structure/B14130154.png)
![1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14130157.png)
